molecular formula C13H17NO2 B14407108 3-Dimethylamino-2-(4-methoxybenzoyl)propene CAS No. 87142-72-1

3-Dimethylamino-2-(4-methoxybenzoyl)propene

Cat. No.: B14407108
CAS No.: 87142-72-1
M. Wt: 219.28 g/mol
InChI Key: HRGGVRDUIMMKHK-UHFFFAOYSA-N
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Description

3-Dimethylamino-2-(4-methoxybenzoyl)propene is an organic compound with the molecular formula C13H17NO2 It is characterized by the presence of a dimethylamino group, a methoxybenzoyl group, and a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylamino-2-(4-methoxybenzoyl)propene typically involves the reaction of 4-methoxybenzoyl chloride with 3-dimethylaminopropene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Dimethylamino-2-(4-methoxybenzoyl)propene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the electron-donating methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

3-Dimethylamino-2-(4-methoxybenzoyl)propene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Dimethylamino-2-(4-methoxybenzoyl)propene involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxybenzoyl group can engage in π-π stacking interactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoyl chloride: Shares the methoxybenzoyl group but lacks the dimethylamino and propene moieties.

    3-Dimethylaminopropene: Contains the dimethylamino and propene groups but lacks the methoxybenzoyl group.

    4-Methoxybenzaldehyde: Contains the methoxybenzoyl group but differs in the aldehyde functional group.

Uniqueness

3-Dimethylamino-2-(4-methoxybenzoyl)propene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the dimethylamino and methoxybenzoyl groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

87142-72-1

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C13H17NO2/c1-10(9-14(2)3)13(15)11-5-7-12(16-4)8-6-11/h5-8H,1,9H2,2-4H3

InChI Key

HRGGVRDUIMMKHK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=C)C(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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